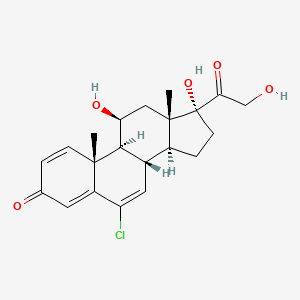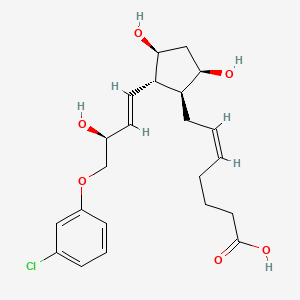
Colchiceine
Übersicht
Beschreibung
Colchicine is an alkaloid extracted from the colchicum autumnale plant . It has been used for therapeutic purposes due to its association with tubulin and inhibition of small tubular polymerization .
Synthesis Analysis
The use of aromatic amino acids, i.e., phenylalanine or tyrosine, as the sole starting materials for colchicine requires preparing the seven-membered C-ring by expansion of an aromatic six-membered ring in a precursor . The bond between the C ring and the benzylic carbon is formed by electrophilic aromatic substitution . The bond between the A and C rings would be formed by oxidative coupling of electron-rich aryl precursors .
Molecular Structure Analysis
Colchicine has a molecular formula of C22H25NO6 and consists of three rings . It is an alkaloid extracted from the colchicum autumnale plant .
Chemical Reactions Analysis
Colchicine exerts its unique action mainly through inhibition of microtubule polymerization . This leads to subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity .
Physical And Chemical Properties Analysis
Colchicine is a cyclic ketone . It has a molecular weight of 385.4 g/mol .
Wissenschaftliche Forschungsanwendungen
Cardiovascular Medicine
Colchicine has been used in the therapy of cardiovascular diseases including coronary artery disease, atherosclerosis, recurrent pericarditis, vascular restenosis, heart failure, and myocardial infarction . It has also shown therapeutic efficacy in alleviating cardiovascular complications of COVID-19 . The anti-inflammatory action of colchicine is mediated mainly through inhibiting the assembly of microtubules .
Anti-inflammatory Agent
Colchicine is known for its unique efficacy as an anti-inflammatory agent . It inhibits endothelial cell dysfunction and inflammation, smooth muscle cell proliferation and migration, macrophage chemotaxis, migration, and adhesion, and platelet activation .
Reduction of Proinflammatory Cytokine Release
At the molecular level, colchicine reduces proinflammatory cytokine release and inhibits NF-κB signaling and NLRP3 inflammasome activation .
Treatment of Familial Mediterranean Fever and Gout
Colchicine was first used to treat familial Mediterranean fever and gout . It has a unique efficacy as an anti-inflammatory agent, which has been utilized in these treatments .
Drug Delivery Research
Colchicine is a widely used natural drug with potent anti-inflammatory effects. However, its clinical application is limited by its serious gastrointestinal adverse effects . Recent studies have shown that transdermal, injection, and oral drug delivery are the three main delivery strategies for Colchicine .
Agricultural Research
In agricultural research, Colchicine has been used to increase the size of the small fruit and plants of cayenne pepper through polyploidy mutation .
Wirkmechanismus
Target of Action
Colchiceine is a metabolite of the anti-gout medication colchicine . The primary targets of colchiceine, similar to colchicine, are the microtubules in cells . Microtubules are key components of the cell’s structure and play crucial roles in many cellular processes, including maintenance of cell shape, intracellular transport, and cell division .
Mode of Action
Colchiceine, like colchicine, exerts its effects mainly through the inhibition of microtubule polymerization . By binding to tubulin, the building block of microtubules, it prevents the assembly and function of these structures . This disruption affects various cellular processes, including cell division, signal transduction, regulation of gene expression, and cell migration .
Biochemical Pathways
The primary mechanism of action of colchiceine leads to the downregulation of multiple inflammatory pathways and modulation of innate immunity . It has various inhibitory effects on macrophages, including the inhibition of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome, inhibition of pore formation activated by purinergic receptors P2X7 and P2X2, and stimulation of dendritic cell maturation and antigen presentation .
Pharmacokinetics
Colchiceine shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with colchicine. When ingested, colchicine is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring about 1 hour after ingestion . The oral bioavailability of colchicine is approximately 50%, and it has 40% protein binding to albumin . Colchicine is a substrate for P-glycoprotein (P-gp), which is present in the gut wall, kidneys, liver, and blood-brain barrier, with its primary function being to facilitate the export of xenobiotics such as colchicine out of the body to protect against toxicity .
Result of Action
The molecular and cellular effects of colchiceine’s action primarily involve the disruption of microtubule dynamics, leading to the inhibition of various cellular processes. This results in the downregulation of inflammation, inhibition of cell proliferation and migration, and modulation of immune responses .
Action Environment
The efficacy and stability of colchiceine can be influenced by various environmental factors. For instance, genetic factors can affect the drug’s efficacy . Additionally, factors such as diet, lifestyle, and the presence of other medications can influence the absorption and metabolism of colchiceine, thereby affecting its action .
Safety and Hazards
Zukünftige Richtungen
The dynamic behavior of microtubules constitutes the basis for multiple biological processes that contribute to cellular plasticity and the timing of cell signaling . This platform can be used for implementing novel therapies, improving response to chronic microtubule-based therapies, overcoming drug resistance, exerting gut-based systemic immune responses, and generating patient-tailored dynamic therapeutic regimens .
Eigenschaften
IUPAC Name |
N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGILOMAMBLWNG-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878565 | |
| Record name | COLCHICEINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Colchiceine | |
CAS RN |
477-27-0 | |
| Record name | Colchiceine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colchiceine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COLCHICEINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | COLCHICEINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | COLCHICEINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Colchiceine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COLCHICEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ30158L57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of colchiceine?
A1: Colchiceine has the molecular formula C21H23NO6 and a molecular weight of 385.41 g/mol. [, ]
Q2: What spectroscopic techniques are commonly used to characterize colchiceine?
A2: Researchers frequently employ a combination of spectroscopic methods to study colchiceine, including:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide valuable insights into the structure and tautomeric behavior of colchiceine. [, ]
- Fourier-Transform Infrared (FT-IR): This technique helps identify functional groups and study the interaction of colchiceine with metal ions. []
- Ultraviolet-Visible (UV-Vis): UV-Vis spectroscopy is useful for studying the electronic transitions and complexation behavior of colchiceine. [, ]
- Fast Atom Bombardment Mass Spectrometry (FAB MS): This technique aids in determining the molecular weight and fragmentation pattern of colchiceine and its complexes. []
Q3: How does colchiceine differ from colchicine in terms of its interaction with tubulin?
A3: While both compounds affect microtubule function, colchiceine binds to tubulin with significantly lower affinity compared to colchicine. [, ] This difference contributes to the distinct biological activities observed for each compound. [, ]
Q4: Does colchiceine exhibit antifungal activity?
A4: Yes, colchiceine demonstrates antifungal activity, often surpassing the potency of colchicine. [] Complexation with metal cations can further enhance this antifungal potency. [] Notably, colchiceine complexes demonstrated significant efficacy against A. pullulans. []
Q5: Can colchiceine interact with biological membranes?
A5: Unlike colchicine, colchiceine can bind to various biological membranes, including erythrocyte ghosts, plasma membranes, and synaptosomes. [] This interaction appears to be specific and calcium-dependent, involving gangliosides present within these membranes. []
Q6: Does colchiceine exhibit any catalytic properties?
A6: While not a traditional catalyst, colchiceine displays intriguing interactions with enzymes. It can protect enzymes with essential sulfhydryl groups from inactivation, potentially by preventing their oxidation. [] This protective effect could be relevant to its biological activity.
Q7: Does the tautomeric equilibrium of colchiceine play a role in its biological activity?
A8: The existence of both colchiceine and isocolchiceine tautomers is well-documented. [, , ] While both forms can exist in solution, the isocolchicine form is generally less biologically active. [] Synthetic strategies often aim to favor the formation of the desired tautomer to enhance biological activity. []
Q8: What is known about the toxicity of colchiceine compared to colchicine?
A9: While both compounds exhibit toxicity, colchiceine generally displays a more favorable safety profile compared to colchicine. [] This difference could be attributed to variations in their metabolism and distribution within the body. [, ]
Q9: Are there any long-term toxicity concerns associated with colchiceine?
A9: Long-term toxicity studies on colchiceine are limited. More research is needed to fully assess its potential for chronic toxicity and compare it directly to colchicine.
Q10: What are the potential therapeutic applications of colchiceine?
A10: Colchiceine holds promise for several therapeutic applications, including:
- Antifungal agent: Its potent antifungal activity, especially against specific fungi like A. pullulans, warrants further investigation for developing novel antifungal therapies. []
- Liver disease: Studies suggest that colchiceine may be beneficial in treating chronic liver diseases and fibrosis, potentially by modulating collagen metabolism and reducing oxidative stress. [, ]
- Anti-inflammatory agent: While less potent than colchicine, colchiceine exhibits anti-inflammatory effects, particularly in models of gouty arthritis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







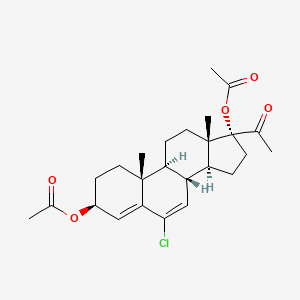
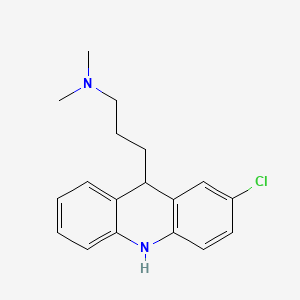

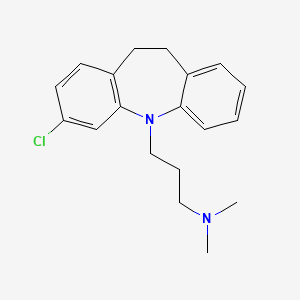
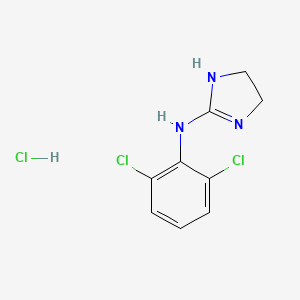

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)

